molecular formula C18H16Cl2N8O9S2 B12811201 4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid CAS No. 85213-60-1

4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid

Cat. No.: B12811201
CAS No.: 85213-60-1
M. Wt: 623.4 g/mol
InChI Key: DJFRYVBMXYGMAV-UHFFFAOYSA-N
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Description

4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is often used as a dye due to its azo group, which is responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridine. This is achieved by treating the amine with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid in an alkaline medium to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidative products.

    Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye and a pH indicator due to its color-changing properties under different pH conditions. It is also employed in the synthesis of other complex organic molecules.

Biology

In biological research, the compound is used in staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biological molecules makes it useful in various diagnostic assays.

Medicine

The compound has potential applications in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its ability to interact with biological molecules can be harnessed for targeted drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of dyes for textiles, inks, and plastics

Mechanism of Action

The mechanism of action of 4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonic acid groups enhance its solubility in aqueous environments. These properties enable the compound to bind to specific proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)benzene-1,3-disulphonic acid
  • 4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-aminobenzene-1,3-disulphonic acid

Uniqueness

The unique combination of the azo group and the triazinylamino group in 4-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzene-1,3-disulphonic acid imparts distinct chemical and physical properties. This compound exhibits enhanced stability, solubility, and reactivity compared to its analogs, making it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

85213-60-1

Molecular Formula

C18H16Cl2N8O9S2

Molecular Weight

623.4 g/mol

IUPAC Name

4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonic acid

InChI

InChI=1S/C18H16Cl2N8O9S2/c1-3-28-14(30)11(13(21)29)6(2)12(15(28)31)27-26-8-4-7(22-18-24-16(19)23-17(20)25-18)9(38(32,33)34)5-10(8)39(35,36)37/h4-5,30H,3H2,1-2H3,(H2,21,29)(H,32,33,34)(H,35,36,37)(H,22,23,24,25)

InChI Key

DJFRYVBMXYGMAV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)C)C(=O)N)O

Origin of Product

United States

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